4-(Benzyloxy)-3-hydroxybutanenitrile
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Overview
Description
4-(Benzyloxy)-3-hydroxybutanenitrile is an organic compound that features a benzyloxy group attached to a hydroxybutanenitrile backbone
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that the benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . This suggests that 4-(Benzyloxy)-3-hydroxybutanenitrile might interact with its targets through a similar mechanism.
Biochemical Pathways
It’s known that many molecular transformations within cells require multiple steps to accomplish . Therefore, it’s plausible that this compound could affect multiple biochemical pathways.
Result of Action
It’s known that reaction with oxygen gives the reversible formation of a hemiketal, while reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction, which is widely used in the synthesis of such compounds, is known to be influenced by the reaction conditions . Additionally, the compound’s reactivity can be affected by the presence of other substances in the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-3-hydroxybutanenitrile can be achieved through several methods. One common approach involves the reaction of 4-(benzyloxy)benzaldehyde with a suitable nitrile source under basic conditions. The reaction typically proceeds via a nucleophilic addition mechanism, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional steps such as purification through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-3-hydroxybutanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: 4-(Benzyloxy)-3-oxobutanenitrile.
Reduction: 4-(Benzyloxy)-3-hydroxybutylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Benzyloxy)-3-hydroxybutanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential as a precursor to pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 4-(Benzyloxy)benzaldehyde
- 4-(Benzyloxy)benzonitrile
- 4-(Benzyloxy)benzyl alcohol
Uniqueness
4-(Benzyloxy)-3-hydroxybutanenitrile is unique due to the presence of both a hydroxy and a nitrile group on the same molecule, which allows for a diverse range of chemical reactions and potential applications. The benzyloxy group also provides additional stability and reactivity compared to similar compounds.
Properties
IUPAC Name |
3-hydroxy-4-phenylmethoxybutanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c12-7-6-11(13)9-14-8-10-4-2-1-3-5-10/h1-5,11,13H,6,8-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEGNUZIGCHAVNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(CC#N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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